(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H20N4O and its molecular weight is 344.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
- Synthesis of Heterocyclic Systems : Research into the synthesis and transformations of related compounds, such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, has shown that these molecules serve as versatile synthons for the preparation of polysubstituted heterocyclic systems. This includes the creation of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more, indicating a broad utility in synthetic organic chemistry and potential for generating new pharmaceuticals or materials (Pizzioli et al., 1998).
Anticonvulsant and Antinociceptive Activity
- Hybrid Molecules with Anticonvulsant Properties : A study on the synthesis of new hybrid molecules combining chemical fragments of known antiepileptic drugs showcased the potential of these compounds in treating convulsions and pain. This research underlines the importance of chemical innovation in developing more effective and safer treatments for neurological disorders (Kamiński et al., 2016).
Antimicrobial Agents
- Novel Antimicrobial Agents : The development of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has demonstrated significant antimicrobial activity. This research illustrates the potential application of similar compounds in addressing the need for new antimicrobial agents to combat resistant bacterial and fungal strains (Hublikar et al., 2019).
Dynamin GTPase Inhibition
- Dynamin GTPase Inhibitors : Investigations into indole-based molecules for dynamin GTPase inhibition have shown promising results in the context of developing therapeutics targeting cellular endocytosis processes. This highlights the role of small molecule inhibitors in studying and potentially controlling cellular functions critical in various diseases, including cancer (Gordon et al., 2013).
Wirkmechanismus
Mode of Action
This can result in a variety of changes, such as altered signal transduction, gene expression, or cellular metabolism .
Biochemical Pathways
For example, it might affect pathways involving cytochrome P450, a family of enzymes involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Pharmacokinetics
Pharmacokinetic studies would provide valuable information about the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances .
Result of Action
The molecular and cellular effects of EN300-26605330’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action. Potential effects could range from changes in cellular signaling and function to alterations in gene expression or cell survival .
Action Environment
The action, efficacy, and stability of EN300-26605330 could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-15-16(11-19(13-23)25(15)2)10-17(12-22)20(26)24-14-21(8-9-21)18-6-4-3-5-7-18/h3-7,10-11H,8-9,14H2,1-2H3,(H,24,26)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFTYMANLOKRDQ-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NCC2(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C#N)/C=C(\C#N)/C(=O)NCC2(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.